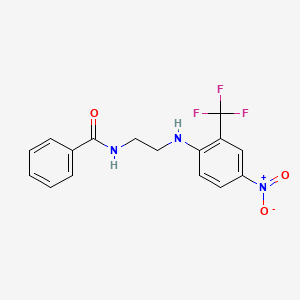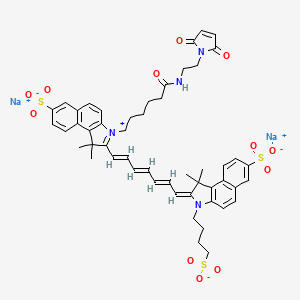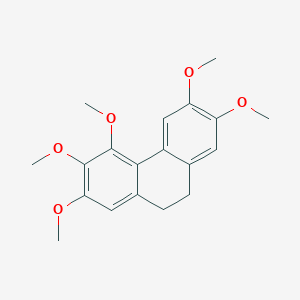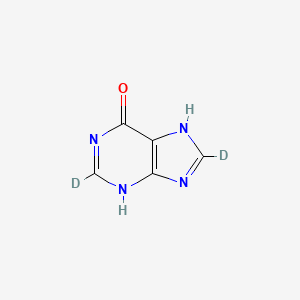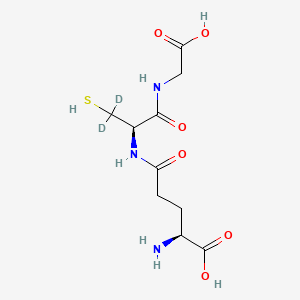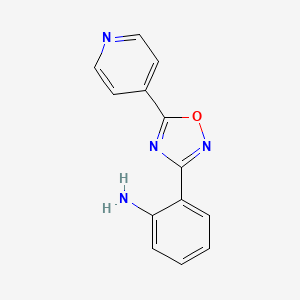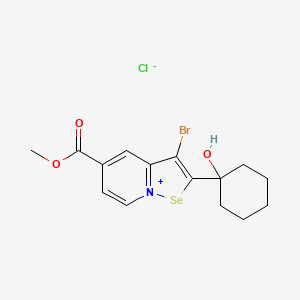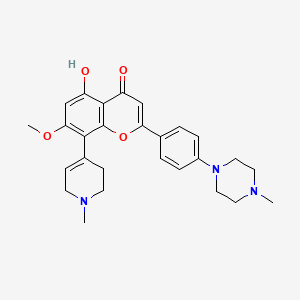
Cdk9-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-24 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound can modulate gene expression, making it a valuable compound in cancer research and other therapeutic areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk9-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
Cdk9-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Inhibiting CDK9 can suppress the transcription of oncogenes, making this compound a potential therapeutic agent for various cancers.
Biology: Studying the role of CDK9 in transcriptional regulation and its impact on cellular processes.
Industry: Potential use in the development of new drugs and therapeutic strategies.
Mécanisme D'action
Cdk9-IN-24 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA polymerase II, allowing it to transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor that targets multiple CDKs, including CDK9.
Toyocamycin: A natural compound that selectively inhibits CDK9.
Meriolins: Synthetic inhibitors derived from natural compounds that target CDK9.
Uniqueness of Cdk9-IN-24
This compound is unique due to its high selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential. Its ability to specifically inhibit CDK9 makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H31N3O4 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-[4-(4-methylpiperazin-1-yl)phenyl]chromen-4-one |
InChI |
InChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3 |
Clé InChI |
DQKKUVSYKRLEBM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


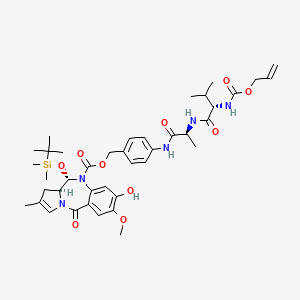
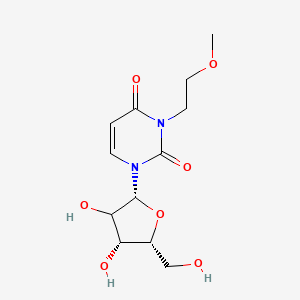
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
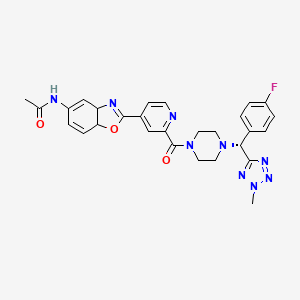
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
